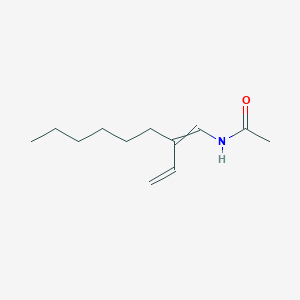
N-(2-Ethenyloct-1-EN-1-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethenyloct-1-en-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a long aliphatic chain with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethenyloct-1-en-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethenyloct-1-en-1-amine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as acetic acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethenyloct-1-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Ethenyloct-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Ethenyloct-1-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- N-Isopropylacetamide
- N,N-Dimethylacetamide
Uniqueness
N-(2-Ethenyloct-1-en-1-yl)acetamide is unique due to its long aliphatic chain with a double bond, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
650616-20-9 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
N-(2-ethenyloct-1-enyl)acetamide |
InChI |
InChI=1S/C12H21NO/c1-4-6-7-8-9-12(5-2)10-13-11(3)14/h5,10H,2,4,6-9H2,1,3H3,(H,13,14) |
Clé InChI |
DZSPHZDIBSXVLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CNC(=O)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


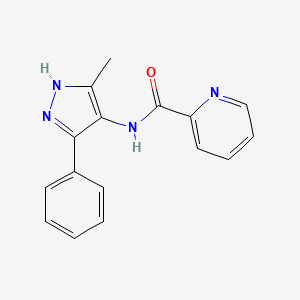
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)
![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)
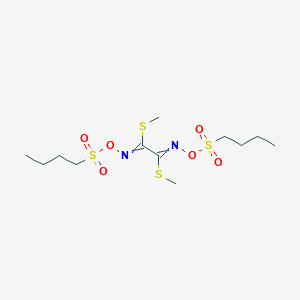
![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)
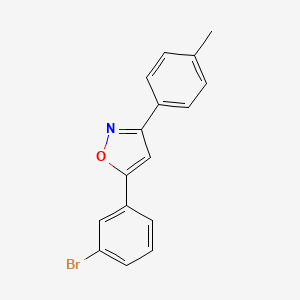
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)

![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
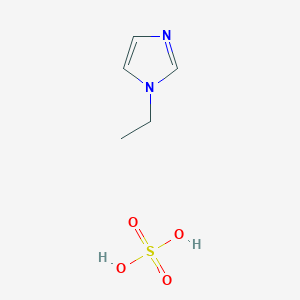

![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)

